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Introduction
Amino acid analysis is a critical process in various scientific fields, including proteomics, clinical

diagnostics, and food science. High-Performance Liquid Chromatography (HPLC) is a powerful

technique for this purpose; however, most amino acids lack a strong chromophore or

fluorophore, making their direct detection challenging.[1][2] Derivatization, the chemical

modification of amino acids, is therefore essential to enhance their detection by UV-Visible or

fluorescence detectors.[1][3][4] This document provides detailed application notes and

protocols for the most common pre-column and post-column derivatization techniques.

Derivatization strategies are broadly categorized into two types:

Pre-column Derivatization: Amino acids are derivatized before separation on the HPLC

column. This method is known for its high sensitivity and efficiency, as well as a wider choice

of reagents.[3][4][5]

Post-column Derivatization: Derivatization occurs after the amino acids have been separated

on the column and before they reach the detector. This approach is often praised for its

excellent reproducibility and can be easily automated.[3][5][6]
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Pre-column derivatization is a widely adopted strategy that offers high sensitivity and versatility

in reagent selection.

o-Phthalaldehyde (OPA) Derivatization
Principle: OPA reacts with primary amino acids in the presence of a thiol (like 3-

mercaptopropionic acid, 3-MPA) at an alkaline pH to form highly fluorescent isoindole

derivatives.[7] This reaction is rapid and automated, making it suitable for high-throughput

analysis.[2][8][9] A significant limitation is that OPA does not react with secondary amino acids

like proline and hydroxyproline.[10]

Application Note: OPA is ideal for the rapid and sensitive quantification of primary amino acids.

The resulting derivatives are detected by fluorescence (Ex: 340-350 nm, Em: 440-450 nm) or

UV absorption (338 nm).[9][11][12] The use of 3-MPA instead of other thiols like 2-

mercaptoethanol can lead to more stable derivatives.[7] For the analysis of both primary and

secondary amino acids, OPA is often used in combination with 9-fluorenylmethyl chloroformate

(FMOC-Cl).[9][10]

Experimental Protocol: Automated OPA Derivatization

Reagents:

Amino Acid Standard: A mixed standard solution of amino acids.

Borate Buffer (0.4 M, pH 10.2): Prepare a 0.4 M solution of boric acid and adjust the pH to

10.2 with a concentrated sodium hydroxide solution.

OPA Reagent: Dissolve 10 mg of OPA in 1 ml of ethanol. Add 9 ml of the 0.4 M borate

buffer and 40 µl of 3-MPA. This solution should be prepared fresh.

Sample/Standard Preparation: Dilute samples and standards in 0.1 N HCl.

Automated Derivatization Program (using an autosampler):

Aspirate 5 µL of the sample or standard.

Aspirate 12.5 µL of borate buffer.
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Mix the sample and buffer in the needle.

Aspirate 2.5 µL of the OPA reagent.

Mix thoroughly.

Allow a reaction time of approximately 1-2 minutes before injection.

HPLC Conditions:

Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 2.7 µm).[13]

Mobile Phase A: Sodium acetate buffer with organic modifiers (e.g., 100 mM sodium

acetate, pH 5.3, with 2.5% v/v tetrahydrofuran and 15% v/v methanol).[11]

Mobile Phase B: A higher concentration of organic solvent (e.g., 100 mM sodium acetate

with 2.5% v/v tetrahydrofuran and 80% v/v methanol).[11]

Gradient Elution: A typical gradient involves increasing the percentage of Mobile Phase B

over time to elute the derivatized amino acids.

Flow Rate: 0.8 - 1.5 mL/min.[11]

Detection: Fluorescence detector (Ex: 340 nm, Em: 450 nm) or UV detector (338 nm).[11]

[13]

9-Fluorenylmethyl Chloroformate (FMOC-Cl)
Derivatization
Principle: FMOC-Cl reacts with both primary and secondary amino acids under alkaline

conditions to form stable, fluorescent derivatives.[1][14] This makes it a versatile reagent for

comprehensive amino acid profiling. The derivatives can be detected by fluorescence or UV

absorption.[1]

Application Note: FMOC-Cl is particularly useful for the analysis of secondary amino acids like

proline, which are not detected with OPA. The derivatization reaction is fast, and the products

are stable for extended periods when stored correctly.[1] A potential issue is the interference

from the hydrolysis product of FMOC-Cl, FMOC-OH, which also exhibits fluorescence.[1] This
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can be mitigated by adding a hydrophobic amine like 1-adamantanamine (ADAM) to react with

excess FMOC-Cl.[15]

Experimental Protocol: FMOC-Cl Derivatization

Reagents:

Borate Buffer (0.2 M, pH 10.0): Prepare a 0.2 M solution of boric acid and adjust the pH to

10.0.[15]

FMOC-Cl Solution (15 mM in acetonitrile): Dissolve the appropriate amount of FMOC-Cl in

acetonitrile.

Quenching Solution (ADAM, 300 mM): Prepare a 300 mM solution of 1-adamantanamine

in a water-acetonitrile mixture (1:1, v/v).[15]

Derivatization Procedure:

To 300 µL of the sample or standard, add 600 µL of the borate buffer.[15]

Add 600 µL of the FMOC-Cl solution and vortex.

Allow the reaction to proceed for 5 minutes at room temperature.[15]

Add 600 µL of the ADAM solution to stop the reaction and derivatize excess FMOC-Cl.[15]

Let the quenching reaction proceed for 1 minute.

Filter the sample through a 0.22 µm filter before HPLC injection.

HPLC Conditions:

Column: C18 reversed-phase column.

Mobile Phase A: A buffered aqueous solution (e.g., sodium acetate or phosphate buffer).

Mobile Phase B: Acetonitrile or methanol.
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Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase to

elute the FMOC-amino acid derivatives.

Detection: Fluorescence detector (Ex: 265 nm, Em: 310 nm) or UV detector (262 nm).[1]

[9]

Phenylisothiocyanate (PITC) Derivatization
Principle: Also known as Edman's reagent, PITC reacts with primary and secondary amino

acids at an alkaline pH to form phenylthiocarbamyl (PTC) derivatives.[3][16][17] These

derivatives are stable and can be detected by UV absorbance at 254 nm.[16][17]

Application Note: The PITC method is robust and yields stable derivatives for all amino acids,

including proline.[17] However, the sample preparation can be more complex compared to OPA

or FMOC, often requiring a drying step to remove excess reagent and by-products.[1][17]

Experimental Protocol: PITC Derivatization

Reagents:

Coupling Solution: A mixture of acetonitrile, pyridine, triethylamine, and water (10:5:2:3

v/v/v/v).[17]

PITC Reagent.

Sample/Standard: Dried amino acid sample.

Derivatization Procedure:

Dry the amino acid sample (e.g., 10 µL of standard) in a reaction tube under vacuum.[17]

Redissolve the dried sample in 100 µL of the coupling solution.

Add 5 µL of PITC and allow the reaction to proceed for 5-10 minutes at room temperature.

[17]

Dry the sample again under vacuum to remove excess PITC and by-products.
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Reconstitute the resulting PTC-amino acids in an appropriate analysis solvent (e.g., 0.05

M ammonium acetate) for HPLC injection.[17]

HPLC Conditions:

Column: C18 reversed-phase column.

Mobile Phase: Typically a gradient of an aqueous buffer (e.g., ammonium acetate) and an

organic solvent like acetonitrile.

Detection: UV detector at 254 nm.[16][17]

Post-Column Derivatization Technique
Ninhydrin Derivatization
Principle: After amino acids are separated, typically by ion-exchange chromatography, they are

mixed with a ninhydrin reagent and heated.[6] Ninhydrin reacts with primary and secondary

amines to produce a deep purple-colored compound (Ruhemann's purple) for primary amines,

and a yellow product for secondary amines like proline.[18]

Application Note: The ninhydrin method is a classic and highly reproducible technique for

amino acid analysis.[6] It is less susceptible to matrix effects since the derivatization happens

after separation. The primary detection wavelength is 570 nm for primary amino acids, with a

secondary wavelength of 440 nm for proline.[6] The main drawbacks are the need for

specialized post-column reaction hardware and higher reagent consumption.[5][6]

Experimental Protocol: Post-column Ninhydrin Derivatization

Reagents:

Ninhydrin Reagent: A commercially available or laboratory-prepared solution of ninhydrin

in a suitable solvent with a reducing agent.

Eluents: Typically citrate or lithium-based buffers of varying pH for gradient elution on an

ion-exchange column.

HPLC and Post-Column Reaction System:
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Separation: Amino acids are separated on a cation-exchange column using a pH and/or

salt gradient.

Post-Column Reaction: The column eluent is mixed with the ninhydrin reagent via a T-

junction.

This mixture flows through a heated reaction coil (typically >100°C) to facilitate the color-

forming reaction.

Detection: The colored derivatives are detected by a UV-Visible detector at 570 nm and

440 nm.[6]

Typical HPLC Conditions:

Column: Cation-exchange column.

Mobile Phase: Gradient elution with sodium citrate or lithium citrate buffers.

Flow Rate: 0.4 - 0.8 mL/min.

Post-Column Reagent Flow: A separate pump delivers the ninhydrin reagent at a constant

flow rate.

Reaction Temperature: ~130°C.

Quantitative Data Summary
The performance of each derivatization technique can be compared based on several key

parameters. The following table summarizes typical quantitative data for the described

methods.
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Parameter OPA FMOC-Cl PITC Ninhydrin

Analyte

Reactivity
Primary Amines

Primary &

Secondary

Amines

Primary &

Secondary

Amines

Primary &

Secondary

Amines

Detection

Method

Fluorescence /

UV

Fluorescence /

UV
UV

UV-Visible

Absorbance

Detection Limit
Low Picomole to

Femtomole
Femtomole Picomole Low Nanomole

Linearity Range
5 - 1000

µmol/L[7]

0.03 - 30

pmol[12]

20 - 500

pmol[19]

Varies, typically

µmol/L

Derivative

Stability

Moderate (can

be unstable)[7]

High (stable for

>48h)[1][14]

High (stable for

days)[3][17]

N/A (formed

online)

Automation
Easily

automated[2][9]
Easily automated

Possible, but

complex

Easily

automated[6]

Key Advantage
Fast, sensitive,

automated

Reacts with all

amino acids

Stable

derivatives

Highly

reproducible

Key

Disadvantage

No reaction with

secondary

amines

Reagent

hydrolysis can

interfere

Complex sample

prep

Requires special

hardware

Note: The values presented are typical and can vary significantly based on the specific

instrumentation, column, and experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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